![molecular formula C8H4ClF3N2S B2527300 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile CAS No. 306976-81-8](/img/structure/B2527300.png)
2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can help infer properties and reactivity patterns for the compound .
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes, as seen in the first paper, where trifluoromethanesulfonic acid in acetonitrile efficiently catalyzes Friedel-Crafts alkylations . This suggests that similar acidic conditions could potentially be used to synthesize the target compound by introducing the appropriate sulfanyl and nitrile functionalities onto a pyridine ring. Additionally, the synthesis of pyridine derivatives, as mentioned in the third paper, involves the conversion of dihydroxy analogs into dichloro analogs, which are then further modified . This indicates that a multi-step synthetic route could be employed for the target compound, starting from a simple pyridine derivative.
Molecular Structure Analysis
The structure of pyridine derivatives can be elucid
科学的研究の応用
Synthesis and Chemical Reactions
- The compound has been utilized in synthesizing various derivatives and compounds, such as 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives, showcasing its utility in complex chemical syntheses (Bradiaková et al., 2009).
- It is involved in domino reactions for creating novel heterocyclic systems, like pyrano[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno[2,3-b]pyridine, indicating its role in forming new molecular structures (Bondarenko et al., 2016).
- The compound is significant in the creation of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, used in various chemical processes like base-induced chemiluminescence (Watanabe et al., 2010).
Polymers and Coordination Chemistry
- It plays a role in the synthesis of polymers, such as in the polymerization of ethylenic monomers initiated by superacids, demonstrating its utility in polymer chemistry (Souverain et al., 1980).
- In coordination chemistry, it is used in the formation of η6-coordinated arene and pyridine complexes through alkyne coupling reactions mediated by iron(II) complexes, highlighting its role in forming complex metal-organic structures (Ferré et al., 2002).
Solubility and Electropolymerization Studies
- Studies on its solubility in various organic solvents at different temperatures provide insights into its physical and chemical properties, which are crucial for its applications in synthesis and formulations (Wang et al., 2018).
- The compound is significant in electrochemical studies, such as in the electropolymerization of materials in ionic liquids, indicating its potential in developing new materials with specific electrochemical properties (Venkatanarayanan et al., 2008).
Safety and Hazards
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJLVBRXJHTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SCC#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

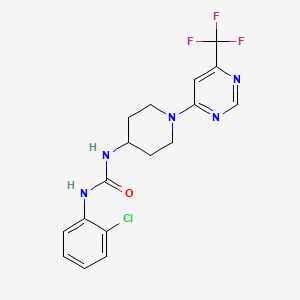


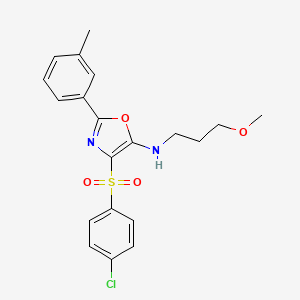
![3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2527223.png)
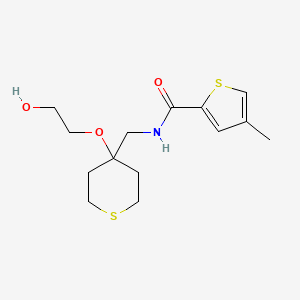
![N-(3-(methylthio)phenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2527227.png)
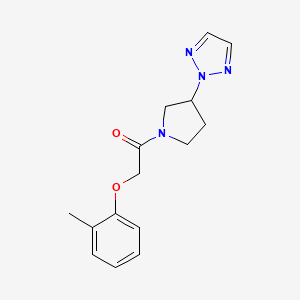
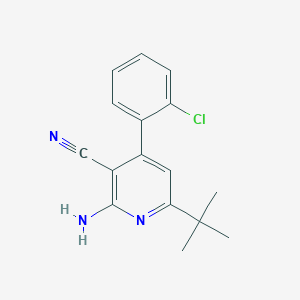
![4-(4-ethylbenzyl)-1-((4-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2527232.png)
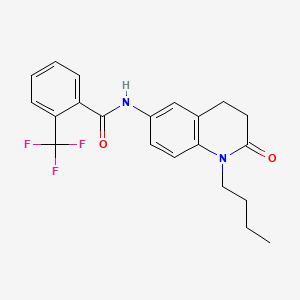
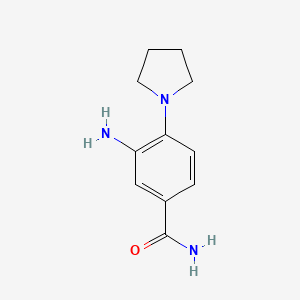
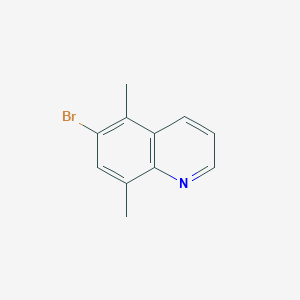
![2-(tert-butyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2527238.png)